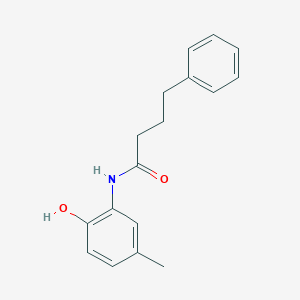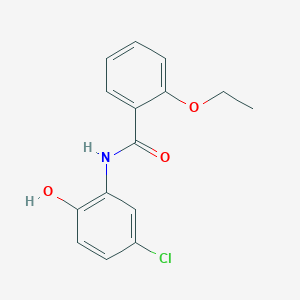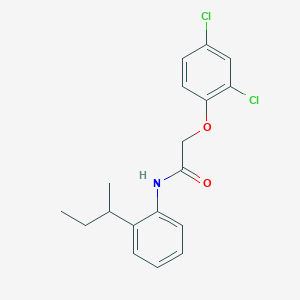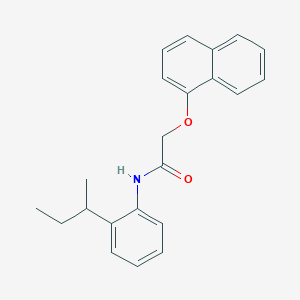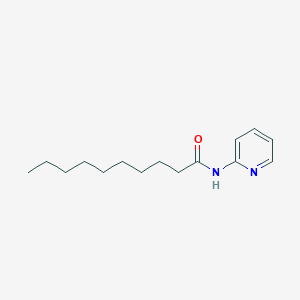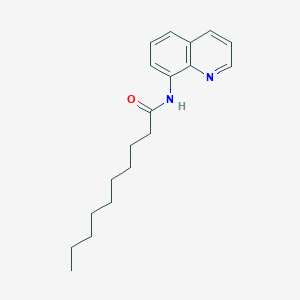
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It is a synthetic compound that has been studied for its potential therapeutic applications in various medical conditions. In
Mecanismo De Acción
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide selectively inhibits FAAH, which is an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide increases the levels of anandamide in the brain, which can activate the cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide has been shown to produce various biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce pain, anxiety, and depression-like behaviors in animal models. It also has potential applications in addiction treatment by reducing drug-seeking behavior and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide has several advantages as a research tool, including its selectivity for FAAH, its ability to increase endocannabinoid levels in the brain, and its potential therapeutic applications in various medical conditions. However, it also has some limitations, including its short half-life, which requires frequent dosing, and its potential off-target effects.
Direcciones Futuras
There are several future directions for research on N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide. One area of interest is the development of more potent and selective FAAH inhibitors that can produce more robust therapeutic effects. Another area of research is the investigation of the potential applications of N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide in other medical conditions such as inflammation, neurodegenerative diseases, and cancer. Additionally, further studies are needed to explore the long-term effects and safety of N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide in humans.
Conclusion:
In conclusion, N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide is a promising drug candidate that has been extensively studied for its potential therapeutic applications in various medical conditions. It selectively inhibits FAAH and increases the levels of endocannabinoids in the brain, producing various biochemical and physiological effects. While it has several advantages as a research tool, it also has some limitations, and further research is needed to explore its full potential.
Métodos De Síntesis
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 2,4-dimethoxybenzoyl chloride with 2-sec-butylaniline to produce N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various medical conditions such as pain, anxiety, depression, and addiction. It is a promising drug candidate that can selectively increase the levels of endocannabinoids in the brain, which play a crucial role in regulating various physiological processes.
Propiedades
Fórmula molecular |
C19H23NO3 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-(2-butan-2-ylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H23NO3/c1-5-13(2)15-8-6-7-9-17(15)20-19(21)16-11-10-14(22-3)12-18(16)23-4/h6-13H,5H2,1-4H3,(H,20,21) |
Clave InChI |
KNXJSONXCHGFBQ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



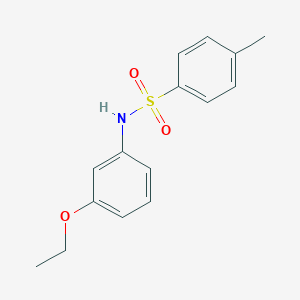


![Ethyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290943.png)
![Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)
